Cancer/testis antigen 1 (124-135)
CAS No.:
Cat. No.: VC3658837
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Fundamental Overview of Cancer/testis Antigen 1
Cancer/testis antigen 1, commonly referred to as NY-ESO-1 in scientific literature, is encoded by the CTAG1B gene located on the Xq28 region of the X chromosome . This protein is an archetypical example of cancer-testis antigens, a group of proteins with expression primarily restricted to germ cells and placental cells in healthy individuals but abnormally re-expressed in tumor cells . The full-length NY-ESO-1 protein serves as a source for various peptide fragments, including the Cancer/testis antigen 1 (124-135) peptide, which represents amino acid positions 124 through 135 of the parent protein .
Classification and Family Relations
Cancer/testis antigen 1 belongs to the broader family of cancer-testis antigens, which currently includes numerous members identified through various serological and molecular techniques. Within this family, NY-ESO-1 is considered one of the most immunogenic members, making it and its peptide fragments particularly interesting for immunotherapeutic approaches .
Molecular Structure and Characteristics of Cancer/testis Antigen 1 (124-135)
The Cancer/testis antigen 1 (124-135) is a 12-amino acid peptide fragment that represents a specific region of the full NY-ESO-1 protein . This peptide is frequently used in research settings to study immune responses and as a potential component in cancer vaccines and immunotherapeutic strategies.
Physicochemical Properties
As a peptide fragment, Cancer/testis antigen 1 (124-135) possesses specific physicochemical properties that influence its behavior in biological systems and its potential applications in research and therapeutics. These properties include solubility, stability, and binding affinity to major histocompatibility complex (MHC) molecules, which are crucial for its immunogenicity.
Expression Pattern and Regulation
Understanding the expression pattern of Cancer/testis antigen 1 is critical to appreciating the significance of its peptide fragments, including the (124-135) region, in both normal physiology and pathological conditions.
Expression in Malignancies
In contrast to its restricted expression in normal tissues, NY-ESO-1 is re-expressed in numerous cancer types, making it and its peptide fragments potential targets for cancer diagnosis and therapy . The aberrant expression of NY-ESO-1 in tumors is believed to result from global DNA hypomethylation and other epigenetic alterations that lead to the activation of genes normally silenced in somatic tissues.
Functional Role and Biological Significance
The specific biological function of Cancer/testis antigen 1 (124-135) in normal physiology and cancer development remains an area of active investigation.
Immunological Properties and Responses
One of the most significant aspects of Cancer/testis antigen 1 is its immunogenicity and ability to elicit immune responses, which has implications for both cancer surveillance and immunotherapy.
Immune Recognition and Response
NY-ESO-1 is considered one of the most immunogenic cancer-testis antigens, capable of inducing both humoral and cellular immune responses . Various peptide epitopes derived from NY-ESO-1, potentially including the (124-135) region, can be recognized by the immune system, particularly by T cells that can mount specific responses against NY-ESO-1-expressing tumor cells.
Role in Immune Evasion Mechanisms
Despite its immunogenicity, the persistent expression of NY-ESO-1 in tumors suggests mechanisms of immune evasion. Studies have shown that NY-ESO-1-specific T cells can express inhibitory molecules such as PD-1, Tim-3, and LAG-3, which can dampen their antitumor activity . Additionally, NY-ESO-1 epitopes can induce T regulatory cells, as observed with the HLA-DR-restricted NY-ESO-1 115-132 peptide, which might suppress antitumor immune responses .
Research Applications and Techniques
Cancer/testis antigen 1 (124-135) serves as a valuable tool in cancer research, immunology, and the development of novel therapeutic approaches.
Laboratory Applications
In research settings, Cancer/testis antigen 1 (124-135) and other NY-ESO-1-derived peptides are used to study T cell responses, develop cancer vaccines, and investigate mechanisms of tumor immune evasion. The commercial availability of this peptide (e.g., from Creative Peptides, catalog number ta-499) facilitates such research endeavors .
Therapeutic Implications and Clinical Development
The unique expression pattern and immunogenicity of NY-ESO-1 and its peptide fragments, including potentially the (124-135) region, make them attractive targets for cancer immunotherapy.
Cancer Vaccines
NY-ESO-1-based vaccines, which might include the (124-135) peptide, have been explored as a strategy to amplify specific antitumor immune responses. For instance, treatment with the NY-ESO-1/ISCOMATRIX vaccine has been shown to induce NY-ESO-1-specific T cell responses, although it also stimulated T regulatory responses .
Combinatorial Approaches
Emerging evidence suggests that combining NY-ESO-1-targeted therapies with other treatment modalities, particularly immune checkpoint inhibitors, might yield synergistic effects. For example, dual blockade of PD-1 and Tim-3 increased the proliferation and cytokine secretion of NY-ESO-1 157-165 specific CD8+ T cells . Similar approaches could potentially be explored with T cells recognizing the (124-135) epitope.
Future Directions and Challenges
While significant progress has been made in understanding Cancer/testis antigen 1 and its peptide fragments, several challenges and opportunities for future research remain.
Knowledge Gaps and Research Opportunities
Further research is needed to elucidate the specific biological function of the (124-135) region of NY-ESO-1, its immunological properties, and its potential applications in cancer diagnosis and therapy. Additionally, understanding the mechanisms regulating NY-ESO-1 expression in both normal and malignant tissues could provide insights into cancer development and potential therapeutic targets.
Technical and Clinical Challenges
The development of NY-ESO-1-based therapies, including those potentially utilizing the (124-135) epitope, faces several challenges. These include optimizing vaccine formulations, enhancing the efficacy of adoptive T cell therapy, overcoming tumor immune evasion mechanisms, and identifying patient populations most likely to benefit from these approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume